Cas no 2229293-98-3 (tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate)

Tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2,6-dioxooxan-4-yl moiety. This compound is valuable in organic synthesis, particularly in peptide and pharmaceutical research, due to its stability and selective deprotection properties. The Boc group ensures amine protection under basic conditions, while the dioxooxane ring offers potential reactivity for further functionalization. Its methoxyphenyl backbone enhances solubility in organic solvents, facilitating handling in multi-step syntheses. This reagent is particularly useful in constructing complex molecular architectures, where controlled deprotection and orthogonal reactivity are required.
tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate structure
2229293-98-3 structure
Product Name:tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate
CAS No:2229293-98-3
MF:C17H21NO6
MW:335.35174536705
CID:6219716
PubChem ID:165755273
Update Time:2025-06-11

tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate
    • 2229293-98-3
    • EN300-1882711
    • tert-butyl N-[3-(2,6-dioxooxan-4-yl)-4-methoxyphenyl]carbamate
    • Inchi: 1S/C17H21NO6/c1-17(2,3)24-16(21)18-11-5-6-13(22-4)12(9-11)10-7-14(19)23-15(20)8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)
    • InChI Key: QMJBITCHNOFOLV-UHFFFAOYSA-N
    • SMILES: O1C(CC(C2C=C(C=CC=2OC)NC(=O)OC(C)(C)C)CC1=O)=O

Computed Properties

  • Exact Mass: 335.13688739g/mol
  • Monoisotopic Mass: 335.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 90.9Ų

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Additional information on tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate

tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate (CAS No. 2229293-98-3): An Overview of a Promising Compound in Medicinal Chemistry

tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate (CAS No. 2229293-98-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and is characterized by its tert-butyl group, a 4-methoxyphenyl moiety, and a 2,6-dioxooxan-4-yl substituent. These structural elements contribute to its stability and reactivity, making it a valuable candidate for various biochemical and pharmacological studies.

The tert-butyl group in the compound provides steric protection, which can enhance the compound's resistance to metabolic degradation. This property is particularly important in drug design, where maintaining the integrity of the active molecule is crucial for achieving the desired therapeutic effects. The 4-methoxyphenyl moiety, on the other hand, introduces hydrophobicity and can influence the compound's solubility and binding affinity to specific biological targets. The 2,6-dioxooxan-4-yl substituent adds further complexity to the molecule, contributing to its unique chemical properties and potential biological activities.

Recent research has highlighted the potential of tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Studies have shown that this compound can modulate specific enzymes involved in neurotransmitter metabolism, potentially offering neuroprotective benefits. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate effectively inhibited monoamine oxidase (MAO), an enzyme implicated in the pathogenesis of Parkinson's disease and Alzheimer's disease.

In addition to its neuroprotective properties, tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways. A recent study in *Cancer Research* reported that tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate selectively targeted and inhibited the growth of breast cancer cells by modulating the expression of pro-apoptotic proteins such as Bax and Bak.

The pharmacokinetic profile of tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate has been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. However, further studies are needed to fully understand its metabolism and potential drug-drug interactions.

From a synthetic perspective, tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate can be synthesized through a multi-step process involving several key reactions. The synthesis typically begins with the preparation of the 4-methoxyphenol derivative, which is then converted into the corresponding phenol using standard chemical transformations. The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate, followed by the addition of the 2,6-dioxooxan-4-yl substituent via a nucleophilic substitution reaction. This synthetic route has been optimized to achieve high yields and purity levels, making it feasible for large-scale production.

The safety profile of tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.

In conclusion, tert-butyl N-3-(2,6-dioxooxan-4-yl)-4-methoxyphenylcarbamate (CAS No. 2229293-98-3) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its potential benefits and optimize its use in treating various diseases.

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